An In-depth Technical Guide to the Physicochemical Properties of 3-fluoro-6-hydroxy-2-methylbenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-fluoro-6-hydroxy-2-methylbenzoic acid
Introduction
3-fluoro-6-hydroxy-2-methylbenzoic acid is a substituted aromatic carboxylic acid, a class of compounds that serve as fundamental building blocks in pharmaceutical and materials science research. The specific arrangement of a carboxyl group, a hydroxyl group, a methyl group, and a fluorine atom on the benzene ring imparts a unique combination of electronic and steric properties. These characteristics dictate the molecule's behavior in chemical reactions and biological systems.
For researchers in drug development, understanding the physicochemical properties of this molecule is paramount. Parameters such as acidity (pKa), lipophilicity (logP), and aqueous solubility are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the key physicochemical properties of 3-fluoro-6-hydroxy-2-methylbenzoic acid and details the authoritative experimental protocols required to determine them, ensuring both scientific integrity and reproducibility.
Chemical Identity and Structure
The foundational step in characterizing any molecule is to confirm its structure and basic identifiers.
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Molecular Formula: C₈H₇FO₃
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Molecular Weight: 170.14 g/mol
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CAS Number: 1824147-42-3
The structural arrangement of the functional groups is crucial for interpreting its properties. The ortho-methyl group relative to the carboxylic acid can induce steric effects, while the meta-fluoro and para-hydroxyl groups influence the electronic environment of the aromatic ring and the acidity of the functional groups.
Caption: Chemical structure of 3-fluoro-6-hydroxy-2-methylbenzoic acid.
Core Physicochemical Properties: A Summary
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably determined using standardized methods. This table serves as a template for researchers to populate with their own experimental findings.
| Physicochemical Property | Predicted/Expected Value | Significance in Drug Development |
| Melting Point (°C) | Data not available | Indicates purity and lattice energy; affects solubility.[1] |
| Aqueous pKa | Two values expected (Carboxylic acid & Phenolic hydroxyl) | Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| logP (Octanol/Water) | Data not available | Measures lipophilicity; key predictor of membrane permeability and metabolic stability. |
| Aqueous Solubility | pH-dependent | Determines bioavailability and formulation strategies.[2][3][4] |
In-Depth Analysis and Causality
Melting Point
The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure compound, this occurs over a sharp, well-defined temperature range.[1] The presence of impurities typically lowers the melting point and broadens the melting range.[1] The value is dictated by the strength of the intermolecular forces in the crystal lattice, including hydrogen bonding (from the -COOH and -OH groups), dipole-dipole interactions (from the C-F bond), and van der Waals forces.
Acidity (pKa)
This molecule possesses two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group.
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Carboxylic Acid pKa: Benzoic acid has a pKa of ~4.2. The substituents on this molecule will modulate this value. The electron-withdrawing fluorine atom will increase acidity (lower the pKa), while the electron-donating methyl and hydroxyl groups will decrease acidity (raise the pKa). The precise value depends on the interplay of these inductive and resonance effects.
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Phenolic pKa: Phenol has a pKa of ~10. The electron-withdrawing fluorine and carboxylic acid groups will significantly increase the acidity of the hydroxyl group (lowering its pKa from 10).
Determining these two distinct pKa values is essential, as they define which functional groups will be ionized at physiological pH (~7.4), a critical factor for drug-receptor interactions and cell membrane passage.
Lipophilicity (logP)
The partition coefficient (P) is the ratio of a compound's concentration in a lipid phase (n-octanol) to its concentration in an aqueous phase at equilibrium.[5][6] It is usually expressed as its logarithm, logP.
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A positive logP indicates a preference for lipid environments (lipophilic/hydrophobic).
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A negative logP indicates a preference for aqueous environments (hydrophilic).
The aromatic ring and methyl group contribute to lipophilicity, while the polar carboxyl, hydroxyl, and fluoro groups increase hydrophilicity. The logP value represents the balance of these forces and is a crucial predictor of how a drug will behave in the heterogeneous environments of the body. It's important to note that for ionizable compounds like this one, the distribution coefficient (logD) at a specific pH (e.g., pH 7.4) is often a more physiologically relevant parameter.
Aqueous Solubility
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[2][3][4] It is a critical property for drug delivery, as a compound must be in solution to be absorbed. The solubility of this molecule is expected to be highly pH-dependent due to its two acidic groups.
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At low pH (well below the first pKa), the molecule will be fully protonated and likely exhibit its lowest aqueous solubility.
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As the pH increases past the first pKa (carboxylic acid), the molecule will form a carboxylate salt, significantly increasing its solubility.
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As the pH increases further past the second pKa (phenol), the molecule will become a dianion, further enhancing its solubility.
Experimental Determination Protocols
The following sections provide detailed, self-validating protocols for determining the core physicochemical properties. These are based on internationally recognized standards, such as those from the Organisation for Economic Co-operation and Development (OECD).
Melting Point Determination (Capillary Method)
This method is a simple and reliable way to determine the melting range of a solid.[7][8][9]
Causality: The principle is that a pure substance melts at a sharp, reproducible temperature.[1][8] Heating the sample slowly ensures thermal equilibrium between the sample, the heating block, and the thermometer, providing an accurate reading.[7]
Protocol:
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Sample Preparation: Ensure the sample is completely dry and finely powdered. Load the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[7][9]
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Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[9]
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Initial Determination: Heat the sample rapidly to find an approximate melting range. This saves time but is not the final reported value.[1]
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Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in step 3.
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Slow Heating: Decrease the heating rate to 1-2°C per minute.[7]
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Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting range is T1-T2.
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Validation: Repeat the measurement at least twice with fresh samples. Consistent results validate the measurement.
Caption: Workflow for Melting Point Determination by the Capillary Method.
Aqueous Solubility (OECD 105 Flask Method)
The Flask Method is a standard procedure for determining the water solubility of substances with solubility greater than 10⁻² g/L.[2][10]
Causality: The method is based on achieving a saturated solution at a constant temperature. By agitating an excess of the solid with water, an equilibrium is established between the dissolved and undissolved states. Analyzing the concentration of the aqueous phase then gives the solubility.
Protocol:
-
Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.[2]
-
Equilibration: Add an excess amount of the solid to a known volume of deionized water (or a buffer of known pH) in a flask.
-
Agitation: Agitate the flask at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).[2]
-
Phase Separation: Allow the mixture to stand at the same constant temperature to let the undissolved solid settle. Separate the aqueous phase from the solid phase by centrifugation or filtration.[11]
-
Concentration Analysis: Determine the concentration of the compound in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Validation: The process should be repeated. If the concentrations from two successive time points are the same, equilibrium is considered to be reached, validating the result.
Caption: Workflow for Aqueous Solubility Determination (Flask Method).
n-Octanol/Water Partition Coefficient (logP) (OECD 107 Shake Flask Method)
This is the "gold standard" method for experimentally determining logP values in the range of -2 to 4.[5][6]
Causality: This method directly measures the partitioning of a compound between two immiscible liquid phases, n-octanol (simulating lipids) and water. After thorough mixing to facilitate mass transfer, the system is allowed to reach equilibrium. The ratio of the compound's concentration in each phase defines the partition coefficient.
Protocol:
-
Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol to ensure thermodynamic equilibrium.
-
Test Solution: Prepare a stock solution of the compound in the phase in which it is more soluble.
-
Partitioning: In a vessel, combine the n-octanol, water, and a small amount of the stock solution. The volume ratios of the two phases should be varied in different runs to ensure the final measurement is independent of the ratio.[5]
-
Equilibration: Shake the vessel at a constant temperature until equilibrium is reached (e.g., several hours).
-
Phase Separation: Separate the two phases, typically by centrifugation to break any emulsions.[5]
-
Concentration Analysis: Accurately determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique.
-
Calculation: Calculate the partition coefficient, P = C_octanol / C_water. The logP is the base-10 logarithm of this value.
-
Validation: The total amount of the substance in both phases should be compared to the amount initially added (mass balance). Consistent logP values across different phase volume ratios validate the result.[5]
Caption: Workflow for logP Determination (Shake Flask Method).
Conclusion
The physicochemical properties of 3-fluoro-6-hydroxy-2-methylbenzoic acid are a direct consequence of its unique molecular structure. While published experimental values are not abundant, this guide provides the necessary theoretical framework and robust, validated experimental protocols for their determination. A thorough characterization of its melting point, pKa, logP, and aqueous solubility is an indispensable step for any research program, particularly in drug discovery, enabling informed decisions and accelerating the development of new chemical entities.
References
- ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
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OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
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OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from OECD website. [Link]
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Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from Situ Biosciences website. [Link]
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OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
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OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from OECD website. [Link]
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OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from OECD website. [Link]
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University of Toronto. (n.d.). ORGANIC LABORATORY TECHNIQUES 4. 4.1. MELTING POINT. Retrieved from University of Toronto website. [Link]
- Avdeef, A., Box, K. J., & Takács-Novák, K. (2000). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of pharmaceutical sciences, 89(9), 1184-93.
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from FILAB website. [Link]
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European Commission. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved from European Commission website. [Link]
- Hansen, P. L., Sloth, J. J., & Holmstrup, M. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 268, 129311.
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Edisco. (n.d.). Melting point determination. Retrieved from Edisco website. [Link]
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SSERC. (n.d.). Melting point determination. Retrieved from SSERC website. [Link]
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Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from Westlab Canada website. [Link]
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